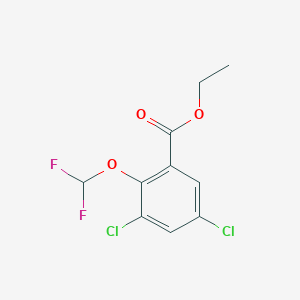

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Description

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with chlorine atoms at the 3- and 5-positions and a difluoromethoxy group at the 2-position. The presence of electronegative substituents (Cl, F) likely enhances its stability and lipophilicity, influencing reactivity and bioavailability .

Properties

IUPAC Name |

ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)6-3-5(11)4-7(12)8(6)17-10(13)14/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQHPARZHKTFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4-Di(difluoromethoxy)benzaldehyde

The initial step involves synthesizing the key aldehyde precursor, 3,4-di(difluoromethoxy)benzaldehyde , via nucleophilic aromatic substitution. This is achieved by reacting 3,4-dihydroxybenzaldehyde with sodium chlorodifluoroacetate in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures (90–100°C). This step introduces the difluoromethoxy groups onto the aromatic ring, forming the di-substituted benzaldehyde (Yield: approximately 11 g).

Oxidation to the Corresponding Acid

The aldehyde is then oxidized to 3,4-di(difluoromethoxy)benzoic acid using hydrogen peroxide in the presence of potassium hydroxide in methanol. The oxidation proceeds efficiently at room temperature, yielding the acid (Yield: about 5 g).

Esterification to Ethyl Ester

The benzoic acid is subsequently esterified to form ethyl 3,4-di(difluoromethoxy)benzoate through Fischer esterification. This involves refluxing the acid with ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid). The esterification is optimized to maximize yield and purity, with typical yields around 22 grams from the precursor acid. The esterification conditions are carefully controlled to prevent side reactions and impurity formation.

Chlorination and Selective Substitution

To obtain the target compound, ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate , selective chlorination at the 3 and 5 positions of the aromatic ring is performed. This step involves electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions. The reaction parameters are optimized to favor substitution at the desired positions, minimizing polychlorination and byproduct formation.

Purification and Characterization

The final product is purified via column chromatography or recrystallization, ensuring removal of residual starting materials, chlorination byproducts, and other impurities. Characterization involves IR, NMR, and mass spectrometry, confirming the structure and purity of the compound.

Data Summary Table: Preparation of this compound

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 3,4-Dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, K₂CO₃, DMF, 90–100°C | 3,4-Di(difluoromethoxy)benzaldehyde | 11 g | Introduction of difluoromethoxy groups |

| 2 | 3,4-Di(difluoromethoxy)benzaldehyde | H₂O₂, KOH, MeOH, RT | 3,4-Di(difluoromethoxy)benzoic acid | 5 g | Oxidation of aldehyde to acid |

| 3 | Acid | Ethanol, sulfuric acid, reflux | Ethyl 3,4-di(difluoromethoxy)benzoate | 22 g | Esterification |

| 4 | Ester | Chlorinating agent (POCl₃ or SOCl₂), controlled temperature | This compound | - | Selective chlorination |

| 5 | Purification | Column chromatography or recrystallization | Final compound | - | Purity confirmation |

Research Findings and Optimization Strategies

Impurity Control: The synthesis emphasizes the control of impurities such as mono- and poly-chlorinated derivatives, unreacted starting materials, and side products. Proper stoichiometry, reaction temperature, and reaction time are critical.

Reaction Conditions: Elevated temperatures (90–100°C) for substitution reactions facilitate the introduction of difluoromethoxy groups, while milder conditions are used during oxidation and esterification to prevent degradation.

Purification Techniques: Column chromatography and recrystallization are employed to achieve high purity (>98%) essential for pharmaceutical applications.

Analytical Validation: IR, NMR, and mass spectrometry are used extensively to confirm the structure and purity, ensuring compliance with regulatory standards.

Biological Activity

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, comparative studies with similar compounds, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound has a molecular formula of C10H8Cl2F2O3 and a molecular weight of approximately 285.07 g/mol. The compound features two chlorine atoms and two fluorine atoms, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and drug development.

The biological activity of this compound primarily involves its interaction with enzymes and receptors within biological systems. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its binding affinity to target proteins, influencing various biochemical pathways. Studies suggest that the difluoromethoxy group may enhance the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits enzyme inhibition properties. For instance, it may inhibit lysosomal phospholipase A2 (LPLA2), which is crucial for lipid metabolism. Inhibition of this enzyme can lead to significant physiological effects, including modulation of inflammatory responses .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. The difluoromethoxy group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens. This property is particularly relevant in the context of developing new antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3,4-dichloro-2-(difluoromethoxy)benzoate | Similar halogenated benzoate structure | Potential for different enzyme interactions |

| Ethyl 2,4-dichlorobenzoate | Lacks difluoromethoxy group | Lower lipophilicity and metabolic stability |

| Ethyl 2-(difluoromethoxy)benzoate | Single difluoromethoxy substitution | Enhanced binding affinity but less chlorination |

This comparison illustrates how the presence of both chlorine and difluoromethoxy groups in this compound may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

- Inhibition Studies : A study conducted on various small molecules indicated that compounds similar to this compound showed varying degrees of inhibition against LPLA2. The findings suggested that modifications in halogenation could significantly affect enzyme binding affinity and inhibition efficacy .

- Antimicrobial Efficacy : Another research project evaluated the antimicrobial properties of fluorinated benzoates, including this compound. Results demonstrated that the compound exhibited promising activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

- Pharmacokinetic Studies : Ongoing research into the pharmacokinetics of this compound aims to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles. Early results indicate favorable metabolic stability due to the difluoromethoxy group.

Scientific Research Applications

Organic Synthesis

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, making it a valuable precursor for synthesizing pharmaceuticals and specialty chemicals.

Research has explored the biological activities of this compound, particularly its interactions with biological systems. The presence of halogen substituents enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in drug development.

- Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that are crucial for various physiological processes.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain pathogens, suggesting its use in developing new antimicrobial agents.

Medicinal Chemistry

The compound has been investigated for its potential role in drug design. Its unique structure may lead to the development of pharmaceuticals with improved safety and efficacy profiles. Researchers are particularly interested in its application as a lead compound for developing drugs targeting diseases associated with enzyme dysregulation.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various synthesized compounds, this compound demonstrated significant inhibition against multiple microbial strains. This finding highlights its potential as a candidate for new antimicrobial agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by this compound revealed promising results. The compound's ability to modulate enzyme activity suggests it could be developed into therapeutics targeting metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The compound’s unique combination of chlorine and difluoromethoxy groups distinguishes it from other benzoate esters. Below is a comparative analysis of key analogs:

Reactivity and Stability

- Chlorine vs. Fluorine, being smaller, may improve membrane permeability .

- Difluoromethoxy Group (OCF₂) : This group is more electron-withdrawing than methoxy (OCH₃), reducing susceptibility to oxidative cleavage compared to hydroxyl or methoxy analogs .

Research Findings and Gaps

- Synthetic Applications: The compound’s synthesis likely involves nucleophilic substitution or esterification, as seen in analogous benzoate preparations (e.g., coupling dichloro-difluoromethoxybenzoyl chloride with ethanol) .

- Data Limitations: No direct studies on the compound’s physicochemical or biological properties were identified in the evidence. Existing inferences rely on structural analogs .

Q & A

Q. What are the standard synthetic routes for Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate?

The compound is typically synthesized via esterification of the corresponding carboxylic acid. A general methodology involves refluxing 3,5-dichloro-2-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄ or HCl). For example, analogous esterification procedures require refluxing for 4–18 hours, followed by solvent removal under reduced pressure and purification via recrystallization (e.g., water-ethanol mixtures) . Alternative routes may employ coupling agents like DCC/DMAP for milder conditions.

Q. How is the compound structurally characterized in academic research?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester linkage integrity. For example, ethyl benzoate derivatives exhibit characteristic signals for the ester carbonyl (~165–170 ppm in ¹³C NMR) and ethoxy groups (quartet at ~4.3 ppm in ¹H NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions, as demonstrated for structurally similar fluorinated benzoates .

Q. What are the primary reactivity patterns of this benzoate ester?

The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The difluoromethoxy and chloro substituents may participate in nucleophilic aromatic substitution (e.g., with amines or alkoxides) or act as directing groups for further functionalization. Reactivity studies should monitor competing pathways using HPLC or TLC to optimize selectivity .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for benzoate derivatives be resolved?

Discrepancies in cytotoxicity (e.g., varying IC₅₀ values across cell lines) often arise from differences in assay conditions or cell permeability. To address this:

- Standardize assays using identical cell lines (e.g., Hep-2, HeLa) and exposure times.

- Evaluate membrane permeability via parallel artificial membrane permeability assays (PAMPA).

- Cross-validate results with orthogonal methods like ATP-based viability assays .

Q. What strategies optimize the synthesis yield of this compound?

Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may complicate purification.

- Catalyst optimization : Acidic ion-exchange resins (e.g., Amberlyst-15) improve esterification efficiency while simplifying catalyst removal.

- Temperature control : Microwave-assisted synthesis reduces reaction time and minimizes side-product formation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like cyclooxygenase (COX) or cytochrome P450. Focus on:

Q. What methodologies assess the compound’s potential as a platelet inhibitor?

Platelet inhibition is evaluated via:

- ATP release assays : Measure thrombin-activated platelet ATP secretion using luciferase-based kits.

- Aggregation studies : Utilize platelet-rich plasma (PRP) and agonists like ADP or collagen, monitored via turbidimetry .

Safety and Mechanistic Studies

Q. How is dermal penetration evaluated for topical applications?

Franz diffusion cells with excised human or animal skin model the compound’s permeation. Key steps:

- Apply the compound in a vehicle (e.g., ethanol-water) to the skin surface.

- Quantify permeated amounts in the receptor fluid via LC-MS/MS at timed intervals.

- Compare with controls (e.g., methyl benzoate) to assess enhancer effects .

Q. What mechanistic insights explain the compound’s anti-inflammatory activity?

Hypothesized pathways include:

- COX-2 inhibition : Competitive binding assays using recombinant COX-2 enzyme.

- NF-κB pathway modulation : Luciferase reporter assays in RAW 264.7 macrophages stimulated with LPS.

- ROS scavenging : DCFH-DA fluorescence assays to measure reactive oxygen species (ROS) suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.